
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
The synthesis of 3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole typically involves the reaction of appropriate thioamides with hydrazine derivatives under controlled conditions. One common method includes the cyclization of thioamides with hydrazine hydrate in the presence of a suitable catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol to facilitate the formation of the thiazole ring .
Industrial production methods may involve the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Applications De Recherche Scientifique
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
3-Butyl-2-hydrazinylidene-4,5-diphenyl-2,3-dihydro-1,3-thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
67644-68-2 |
|---|---|
Formule moléculaire |
C19H21N3S |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
(3-butyl-4,5-diphenyl-1,3-thiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C19H21N3S/c1-2-3-14-22-17(15-10-6-4-7-11-15)18(23-19(22)21-20)16-12-8-5-9-13-16/h4-13H,2-3,14,20H2,1H3 |
Clé InChI |
BLASOLUHHCALCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=C(SC1=NN)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




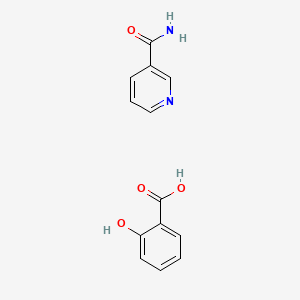
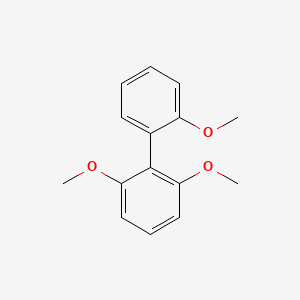



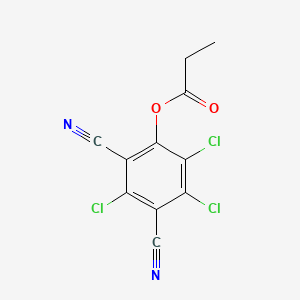
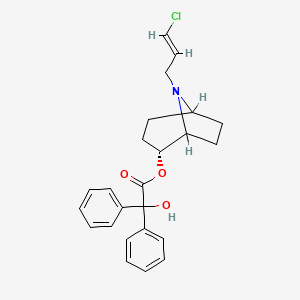
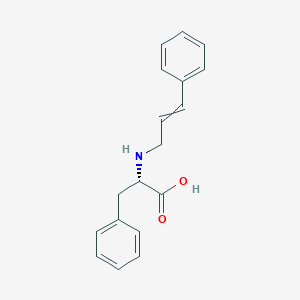

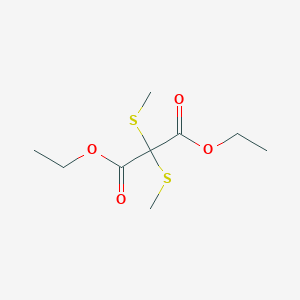
![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
![Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane](/img/structure/B14466589.png)
